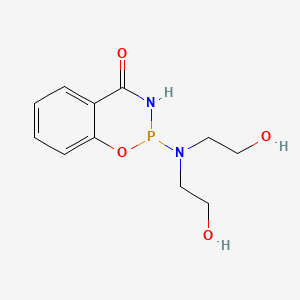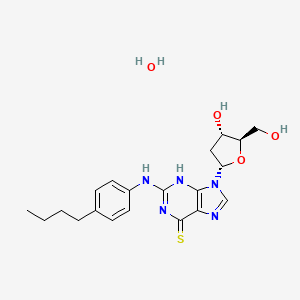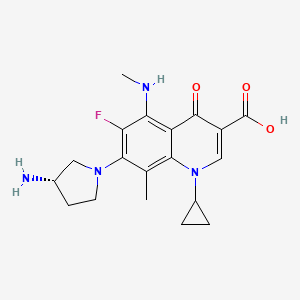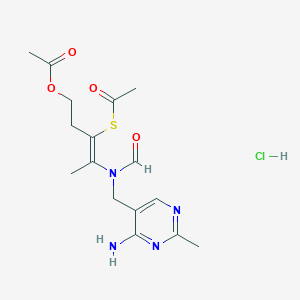
4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril is a complex organic compound with significant applications in various fields of science and industry This compound is known for its unique structural features, which include a hydroxyphenoxy group, a methylethylamino group, and an isocarbostyril moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyphenoxy Intermediate: This step involves the reaction of a phenol derivative with an appropriate halogenated compound to introduce the hydroxyphenoxy group.
Introduction of the Methylethylamino Group: The hydroxyphenoxy intermediate is then reacted with a suitable amine, such as methylethylamine, under controlled conditions to form the methylethylamino derivative.
Coupling with Isocarbostyril: The final step involves the coupling of the methylethylamino derivative with isocarbostyril, typically using a coupling reagent such as a carbodiimide or a phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.
Reduction: The isocarbostyril moiety can be reduced to form dihydroisocarbostyril derivatives.
Substitution: The methylethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroisocarbostyril derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)quinoline
- 4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)benzamide
Uniqueness
4-(3-(2-(4-Hydroxyphenoxy)-1-methylethylamino)-2-hydroxypropoxy)isocarbostyril is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.
Propiedades
Número CAS |
93750-12-0 |
|---|---|
Fórmula molecular |
C21H24N2O5 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
4-[2-hydroxy-3-[1-(4-hydroxyphenoxy)propan-2-ylamino]propoxy]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C21H24N2O5/c1-14(12-27-17-8-6-15(24)7-9-17)22-10-16(25)13-28-20-11-23-21(26)19-5-3-2-4-18(19)20/h2-9,11,14,16,22,24-25H,10,12-13H2,1H3,(H,23,26) |
Clave InChI |
DKAXJMNUBTTYHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1=CC=C(C=C1)O)NCC(COC2=CNC(=O)C3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


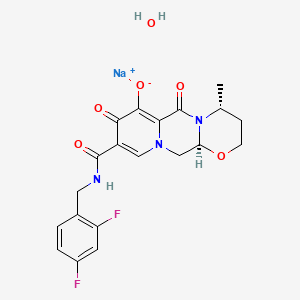

![lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12768278.png)

